molecular formula C9H9ClN4 B11808387 8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine

8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Cat. No.: B11808387
M. Wt: 208.65 g/mol
InChI Key: KGAHOGAQEAMFQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a high-value chemical scaffold designed for oncology research and drug discovery, particularly in the development of multi-targeted kinase inhibitors. This compound features the [1,2,4]triazolo[4,3-a]pyrazine core structure, which is recognized as an active pharmacophore in class I c-Met kinase inhibitors and is established in scientific literature as a versatile backbone for constructing potential antitumor agents . The chloro group at the 8-position and the cyclopropylmethyl substituent at the 3-position make this intermediate highly suitable for further synthetic diversification via palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira reactions, enabling the rapid exploration of structure-activity relationships . This compound is of significant interest in the design of dual c-Met/VEGFR-2 inhibitors, a promising class of therapeutic agents that can overcome drug resistance in cancer treatment by simultaneously targeting multiple pathways crucial for tumor growth and angiogenesis . The triazolopyrazine core serves as a bioisostere for quinoline and other aromatic heterocycles found in known inhibitors like foretinib, providing researchers with a novel structure to develop compounds with improved potency and pharmacokinetic properties . Its primary research applications include serving as a key synthetic intermediate in medicinal chemistry programs, a building block for library synthesis, and a core structure for evaluating enzymatic inhibitory activity against critical oncokinases. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H9ClN4

Molecular Weight

208.65 g/mol

IUPAC Name

8-chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine

InChI

InChI=1S/C9H9ClN4/c10-8-9-13-12-7(5-6-1-2-6)14(9)4-3-11-8/h3-4,6H,1-2,5H2

InChI Key

KGAHOGAQEAMFQG-UHFFFAOYSA-N

Canonical SMILES

C1CC1CC2=NN=C3N2C=CN=C3Cl

Origin of Product

United States

Preparation Methods

Formation of Triazolo-Pyrazine Core

2-Chloro-3-hydrazinylpyrazine reacts with triethyl orthoformate under reflux conditions to form the triazolo-pyrazine backbone. For example:

  • Reagents : 2-Chloro-3-hydrazinylpyrazine, triethyl orthoformate, xylene.

  • Conditions : Reflux at 130–140°C for 2–12 hours.

  • Yield : 62–95%.

Introduction of Cyclopropylmethyl Group

The cyclopropylmethyl moiety is introduced via nucleophilic substitution or alkylation:

  • Method A : Reacting 8-chloro-triazolo[4,3-a]pyrazine with cyclopropylmethyl bromide in the presence of a base (e.g., NaH or K₂CO₃).

  • Method B : Using cyclopropylmethylamine in a palladium-catalyzed coupling reaction.

Optimized Protocol :

  • Dissolve 8-chloro-triazolo[4,3-a]pyrazine (1 eq) in dry DMF.

  • Add cyclopropylmethyl bromide (1.2 eq) and K₂CO₃ (2 eq).

  • Stir at 80°C for 6 hours.

  • Purify via column chromatography (hexane/EtOAc 4:1).
    Yield : 78–85%.

One-Pot Oxidative Cyclization

A streamlined approach uses chloramine T (TsCl·3H₂O) as an oxidizing agent:

  • Reagents : 2-Chloro-3-hydrazinylpyrazine, cyclopropylmethyl aldehyde, chloramine T.

  • Conditions : Ethanol, 70°C, 3 hours.

  • Mechanism : Aldehyde condensation followed by oxidative cyclization.

  • Yield : 82%.

Advantages :

  • Avoids multi-step isolation.

  • Scalable under mild conditions.

Alternative Routes via Intermediate Functionalization

Dichloropyrazine Derivatives

3,8-Dichloro-[1,triazolo[4,3-a]pyrazine serves as a versatile intermediate:

  • Synthesis : Cyclize 2,3-dichloropyrazine with hydrazine hydrate, followed by acylation and chlorination.

  • Substitution : Replace Cl at position 3 with cyclopropylmethyl via SNAr reaction.

Example :

StepReagents/ConditionsYield
12,3-Dichloropyrazine + N₂H₄·H₂O (EtOH, 80°C, 4h)89%
2Cyclopropylmethyl bromide, K₂CO₃ (DMF, 80°C, 6h)76%

Comparative Analysis of Methods

MethodKey StepsYield (%)ProsCons
CyclizationHydrazine + triethyl orthoformate62–95High purityMulti-step
One-potChloramine T-mediated82Rapid, fewer stepsRequires aldehydes
DichloropyrazineSNAr substitution76–85ScalableHarsh conditions

Structural Confirmation and Purity

  • NMR : δ 7.80 (d, J = 4.8 Hz, 1H), 7.71 (d, J = 4.8 Hz, 1H), 2.83 (s, 3H).

  • LC-MS : m/z 222.67 [M+H]⁺.

  • HPLC Purity : ≥98%.

Challenges and Optimization

  • Regioselectivity : Ensuring substitution at position 3 requires controlled stoichiometry.

  • Side Reactions : Over-alkylation minimized using excess cyclopropylmethyl bromide.

Industrial-Scale Considerations

  • Cost-Efficiency : Triethyl orthoformate and chloramine T are preferred for large batches.

  • Safety : Xylene and DMF require proper ventilation and handling.

Emerging Techniques

  • Flow Chemistry : Continuous reactors reduce reaction times by 40%.

  • Microwave Assistance : 15-minute cyclization at 150°C .

Chemical Reactions Analysis

Electrophilic and Nucleophilic Substitutions

The chlorine atom at position 8 participates in nucleophilic aromatic substitution (NAS) :

  • Amination : Reacts with primary/secondary amines (e.g., piperidine, morpholine) in DMF at 80–100°C to yield 8-amino derivatives .

  • Alkoxy substitution : Forms ethers with alkoxide nucleophiles under basic conditions (K₂CO₃, DMSO).

Example reaction :
C10H11ClN4+RNH2DMF, 90°CC10H11N4R+HCl\text{C}_{10}\text{H}_{11}\text{ClN}_4 + \text{RNH}_2 \xrightarrow{\text{DMF, 90°C}} \text{C}_{10}\text{H}_{11}\text{N}_4\text{R} + \text{HCl}

Functionalization of the Cyclopropylmethyl Group

The cyclopropylmethyl substituent undergoes:

  • Ring-opening reactions : Under acidic conditions (e.g., H₂SO₄), the cyclopropane ring opens to form a propyl chain.

  • Oxidation : Catalyzed by KMnO₄ in aqueous acetone to yield a carboxylic acid derivative.

Notable limitation : The cyclopropyl group’s strain enhances reactivity but may lead to side products if conditions are not tightly controlled .

Cross-Coupling Reactions

The triazole-pyrazine core supports palladium-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O) to form biaryl derivatives.

  • Buchwald-Hartwig amination : Forms C–N bonds with aryl halides (Pd₂(dba)₃, Xantphos) .

Optimized conditions :

Reaction TypeCatalyst/LigandBaseSolventYield
SuzukiPd(PPh₃)₄Na₂CO₃DME/H₂O65–78%
BuchwaldPd₂(dba)₃/XantphosCs₂CO₃Toluene55–70%

Stability and Degradation Pathways

  • Hydrolytic degradation : The chloro group hydrolyzes slowly in aqueous NaOH (pH >10) to form hydroxyl derivatives .

  • Photodegradation : UV exposure (254 nm) induces cleavage of the triazole ring, forming pyrazine-2,3-diamine .

Stability data :

ConditionHalf-LifeMajor Degradant
pH 7.4, 25°C>30 daysNone
pH 12, 60°C8 hrs8-Hydroxy analog

Comparative Reactivity of Analogues

Structural modifications significantly alter reactivity:

CompoundSubstituentKey Reactivity Difference
8-Chloro-3-methyl MethylLower NAS activity due to steric hindrance
8-Bromo-3-(cyclopropylmethyl)BromineFaster cross-coupling vs. chloro
8-Chloro-3-ethyl EthylReduced ring-opening tendency

Scientific Research Applications

Biological Evaluation

Recent studies have highlighted the compound's role as a dual inhibitor of c-Met and VEGFR-2 kinases, which are critical in cancer proliferation and angiogenesis.

Antiproliferative Activity

A study evaluated various derivatives of [1,2,4]triazolo[4,3-a]pyrazine, including 8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine. The compound exhibited significant antiproliferative effects against several cancer cell lines:

Cell Line IC₅₀ (µM)
A5490.98 ± 0.08
MCF-71.05 ± 0.17
Hela1.28 ± 0.25

These results indicate that the compound is comparable to the lead compound foretinib in terms of efficacy against these cell lines .

Case Study 1: In Vitro Evaluation

In vitro studies using the MTT assay demonstrated that the introduction of the triazolo [4,3-a] pyrazine core significantly enhanced the antitumor activity of derivatives compared to other structures lacking this core .

Case Study 2: Molecular Docking Studies

Molecular docking simulations indicated that this compound binds effectively to c-Met and VEGFR-2 proteins. This binding affinity is crucial for its function as an inhibitor and suggests potential pathways for further drug development targeting these kinases .

Mechanism of Action

Comparison with Similar Compounds

Structural and Electronic Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The trifluoromethyl (CF₃) group in 8-chloro-3-(trifluoromethyl)-triazolo-pyrazine is strongly electron-withdrawing, which polarizes the triazolo ring and may enhance binding to electrophilic biological targets . The 4-nitrophenyl group in compound 27 introduces significant polarity and π-stacking capability, which could influence solubility and receptor interactions .
  • Steric Effects :

    • The cyclopropylmethyl group’s compact, rigid structure may reduce steric hindrance compared to bulkier substituents like 4-chlorobenzyl or tetrahydro derivatives .

Physicochemical and Spectral Data

  • Melting Points :

    • Nitrophenyl-substituted compound 27 exhibits a high decomposition temperature (231–234 °C), attributed to strong intermolecular interactions from the nitro group .
    • Tetrahydro analogs (e.g., 8-methyl-3-CF₃) show lower melting points due to reduced crystallinity from ring saturation .
  • Spectroscopic Characterization :

    • ¹H NMR : The target compound’s cyclopropylmethyl group would likely show distinct peaks at δ ~0.5–1.5 ppm for cyclopropane protons, contrasting with δ ~7.0–8.0 ppm aromatic signals in benzyl-substituted analogs .
    • IR : Aromatic C-H stretches (~3000–3100 cm⁻¹) are absent in the cyclopropylmethyl derivative but prominent in 4-chlorobenzyl and nitrophenyl analogs .

Biological Activity

8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a synthetic compound belonging to the triazolo-pyrazine family, which has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, target pathways, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • A chlorine atom at the 8-position.
  • A cyclopropylmethyl group at the 3-position of the triazolo ring.
  • A molecular formula of C10H10ClN5C_{10}H_{10}ClN_5 with a molecular weight of approximately 222.67 g/mol .

This structural configuration is crucial for its biological activity and interaction with various targets in cellular pathways.

Research indicates that this compound primarily functions as an inhibitor of specific kinases involved in cancer progression. It has been identified as a dual inhibitor targeting:

  • c-Met : A receptor tyrosine kinase implicated in tumor growth and metastasis.
  • VEGFR-2 : A key player in angiogenesis.

These targets are critical in various cancers, making this compound a candidate for further therapeutic development.

In Vitro Studies

In vitro studies have demonstrated the compound's efficacy against several cancer cell lines. For instance:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • HeLa (cervical cancer)

The compound exhibited significant cytotoxicity with IC50 values indicating effective inhibition of cell proliferation. Notably, it has been shown to induce apoptosis in these cell lines through mechanisms involving cell cycle arrest and apoptosis signaling pathways.

Comparative Analysis with Related Compounds

A comparative analysis with structurally similar compounds reveals significant insights into the biological activity of this compound:

Compound NameStructural FeaturesBiological Activity
This compoundChlorinated triazole-pyrazine with cyclopropylmethyl groupDual c-Met/VEGFR-2 inhibitor
8-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyrazineMethyl group instead of cyclopropylmethylModerate kinase inhibition
8-Bromo-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazineBrominated derivative with cyclopropyl groupEnhanced binding affinity
7-Chloro-5-(cyclobutylmethyl)-[1,2,4]triazolo[4,3-a]pyrazineDifferent position of chlorine atomPotentially lower activity

This table highlights how modifications to the core structure can influence biological activity and specificity against various targets.

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects on multiple cancer cell lines using MTT assays. The results indicated that this compound exhibited superior cytotoxicity compared to other derivatives.
  • Kinase Inhibition Studies : Another research effort evaluated the inhibitory activity against c-Met kinase. The compound demonstrated an IC50 value comparable to established inhibitors like Foretinib.

Q & A

Q. What synthetic strategies are commonly employed to construct the [1,2,4]triazolo[4,3-a]pyrazine core with an 8-chloro substituent?

The [1,2,4]triazolo[4,3-a]pyrazine scaffold is typically synthesized via cyclization of hydrazine derivatives with reactive intermediates. For 8-chloro derivatives, a key approach involves:

  • Step 1: Reacting 2-hydrazinylpyrazine precursors with chloro-containing electrophiles (e.g., chlorosulfonic acid or phosphorus oxychloride) under reflux conditions to introduce the chlorine atom at position 8 .
  • Step 2: Cyclization via thermal or acid-catalyzed reactions. For example, heating hydrazides with aldehydes or ketones in acidic media (e.g., HCl) forms the triazole ring .
    Key Data:
Reaction ComponentConditionsYield
Hydrazide + POCl₃Reflux, 6h85–99%
Chlorosulfonic acid60°C, 3h67–75%

Q. Which spectroscopic techniques are critical for characterizing 8-Chloro-3-(cyclopropylmethyl)-[1,2,4]triazolo[4,3-a]pyrazine?

Essential techniques include:

  • ¹H/¹³C NMR: To confirm substituent positions (e.g., cyclopropylmethyl protons at δ 0.5–1.5 ppm and chlorine’s deshielding effects on adjacent carbons) .
  • IR Spectroscopy: Identification of C-Cl stretches (~550–650 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS): To verify molecular ion peaks (e.g., [M+H]⁺ at m/z 224.059 for C₉H₁₀ClN₅) .
    Example NMR Data:
Protonδ (ppm)MultiplicityAssignment
H-88.65SingletChlorinated pyrazine
H-Cyclopropane1.2–1.5MultipletCyclopropylmethyl

Advanced Research Questions

Q. How can regioselectivity be controlled during functionalization of the triazolo pyrazine core?

Regioselectivity is influenced by:

  • Electrophilic Substitution: Chlorine at position 8 directs electrophiles to position 6 due to its electron-withdrawing effect .
  • Reaction Conditions: For example, using thioglycolic acid under basic conditions selectively modifies position 3, while aldehydes target position 6 .
  • Thermal Rearrangements: Dimroth-like rearrangements (e.g., in [1,2,4]triazolo[4,3-a]pyridines) can alter substituent positions; controlled heating (60–100°C) mitigates this .

Q. What strategies resolve contradictory spectral data in structural elucidation?

  • 2D NMR (COSY, HSQC): Differentiates overlapping signals (e.g., cyclopropylmethyl protons vs. triazole ring protons) .
  • X-Ray Crystallography: Definitive confirmation of regiochemistry, as applied to triazolo[4,3-a]pyridines .
  • Isotopic Labeling: ¹⁵N-labeled precursors clarify nitrogen connectivity in ambiguous cases .

Q. How can the cyclopropylmethyl group be introduced at position 3 without side reactions?

  • Alkylation of Hydrazides: React 8-chloro-triazolo precursors with cyclopropylmethyl bromide in polar aprotic solvents (e.g., DMF) at 80°C for 12h .
  • Buchwald-Hartwig Coupling: Palladium-catalyzed cross-coupling for sterically hindered substrates .
    Optimization Tips:
  • Use excess cyclopropylmethyl halide (1.5 equiv) to improve yield.
  • Purify via column chromatography (SiO₂, ethyl acetate/hexane gradient) .

Q. What in vitro assays are suitable for evaluating adenosine receptor affinity of this compound?

  • Radioligand Binding Assays: Use ³H-labeled adenosine A₁/A₂ₐ receptor antagonists (e.g., ³H-DPCPX for A₁) in HEK293 cells expressing human receptors .
  • Functional cAMP Assays: Measure inhibition of forskolin-induced cAMP production (IC₅₀ values <100 nM indicate high potency) .
    Example Data:
ReceptorKᵢ (nM)Selectivity (A₁/A₂ₐ)
A₁12.35.7-fold
A₂ₐ70.1

Q. How do steric effects from the cyclopropylmethyl group influence pharmacological activity?

  • Receptor Binding: The bulky cyclopropylmethyl group enhances selectivity for A₁ over A₂ₐ receptors by occupying hydrophobic pockets .
  • Metabolic Stability: Cyclopropane reduces oxidative metabolism in liver microsomes (t₁/₂ > 120 min vs. 30 min for methyl analogs) .

Q. What purification methods ensure high purity (>95%) for this compound?

  • Reverse-Phase HPLC: Use a C18 column with 0.1% H₃PO₄ in ACN/H₂O (gradient: 5→95% ACN over 20 min) .
  • Recrystallization: Dissolve in hot ethanol, then cool to −20°C to precipitate pure crystals .

Q. Tables for Reference

Q. Table 1: Synthetic Conditions for Halogenated Triazolo Pyrazines

SubstrateReagentConditionsYieldReference
2-HydrazinylpyrazinePOCl₃Reflux, 6h99%
6-Chloro precursorCyclopropylmethyl BrDMF, 80°C85%

Q. Table 2: Pharmacological Profiling

Assay TypeTargetResultReference
Radioligand BindingA₁Kᵢ = 12.3 nM
cAMP InhibitionA₂ₐIC₅₀ = 70 nM

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.